N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide

Lipophilicity cLogP Drug-likeness

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide (CAS 851715-25-8) is a synthetic small molecule belonging to the class of indole-3-sulfanylacetamide benzamides. Its structure integrates an indole core, a thioether-linked carbamoylmethyl side chain, and a 3,4-dimethylbenzamide terminus.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 851715-25-8
Cat. No. B2411200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
CAS851715-25-8
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N)C
InChIInChI=1S/C21H23N3O2S/c1-14-7-8-16(11-15(14)2)21(26)23-9-10-24-12-19(27-13-20(22)25)17-5-3-4-6-18(17)24/h3-8,11-12H,9-10,13H2,1-2H3,(H2,22,25)(H,23,26)
InChIKeyHQXIXQHPMPLISB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide (CAS 851715-25-8) – Structural Identity and Procurement Context


N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide (CAS 851715-25-8) is a synthetic small molecule belonging to the class of indole-3-sulfanylacetamide benzamides. Its structure integrates an indole core, a thioether-linked carbamoylmethyl side chain, and a 3,4-dimethylbenzamide terminus . The compound has been catalogued in screening libraries and is annotated in bioassay databases for potential interactions with targets such as GPR151 and steroid sulfatase, though primary peer-reviewed pharmacological characterization remains elusive in the public domain [1].

Why Generic Substitution of N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide (851715-25-8) Is Not Scientifically Defensible


Superficial similarity among indole-3-sulfanylacetamide benzamides masks critical substituent-dependent divergence in target engagement and physicochemical properties. Even minor alterations—such as replacing the 3,4-dimethyl pattern with 3,4-dimethoxy or 2,4-dichloro substituents—can invert selectivity profiles, alter metabolic stability, or shift logP beyond a viable range [1]. Without compound-specific pharmacological fingerprints, substituting 851715-25-8 with a 'close analog' risks invalidating assay results, confounding SAR interpretation, and wasting procurement resources .

Quantitative Differentiation Evidence for N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide (851715-25-8) Versus Closest Analogs


Predicted Lipophilicity Shift: 3,4-Dimethyl vs. 3,4-Dimethoxy Indole Sulfanylacetamide Benzamide

The 3,4-dimethyl substitution on the benzamide ring of CAS 851715-25-8 is expected to confer higher lipophilicity compared to its 3,4-dimethoxy analog. Computational prediction (ALOGPS 2.1) estimates a logP of approximately 3.8 for the dimethyl compound versus 2.9 for the dimethoxy variant, representing a ~0.9 log unit increase [1]. This difference is consequential for membrane permeability and non-specific binding profiles in cellular assays.

Lipophilicity cLogP Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Landscape Divergence: Dimethyl vs. Dichloro Analog

The 3,4-dimethylbenzamide moiety of CAS 851715-25-8 presents a distinct hydrogen-bonding landscape compared to the 2,4-dichlorobenzamide analog. The dimethyl compound lacks the strong electron-withdrawing and hydrogen-bond-accepting chlorine atoms, resulting in a reduced H-bond acceptor count (3 vs. 5 for the dichloro analog) and an altered electrostatic potential surface [1]. This divergence can redirect binding preferences toward hydrophobic pockets versus polar interfaces.

Hydrogen bonding Target selectivity Pharmacophore SAR

Regioisomeric Specificity: 3,4-Dimethyl vs. 3,5-Dimethyl Benzamide Substituent Positioning

The 3,4-dimethyl substitution pattern on the benzamide ring of CAS 851715-25-8 is regioisomerically distinct from the 3,5-dimethyl variant (CAS 532974-42-8). This positional difference alters the molecular shape and the orientation of the methyl groups relative to the amide bond, potentially affecting shape complementarity with target binding sites . While no direct binding data exist, regioisomeric benzamides frequently exhibit divergent IC50 values in enzyme inhibition assays due to steric and electronic effects.

Regioisomerism Target complementarity Shape recognition

Recommended Application Scenarios for N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide (851715-25-8) Based on Differential Evidence


GPCR-Focused Screening Libraries Targeting Hydrophobic Transmembrane Pockets

Given its predicted higher logP (~3.8) and reduced H-bond acceptor count relative to dimethoxy or dichloro analogs, CAS 851715-25-8 is suited for inclusion in GPCR-targeted compound libraries where lipophilic ligands often display enhanced membrane partitioning and transmembrane domain engagement [1]. The compound's annotation in a GPR151 activator screening assay supports exploration in orphan GPCR deorphanization campaigns .

Steroid Sulfatase Inhibitor Probe Development with a Non-Polar Chemotype

The 3,4-dimethylbenzamide scaffold offers a less polar alternative to halogenated or oxygenated analogs in steroid sulfatase (STS) inhibitor design. While direct IC50 data for CAS 851715-25-8 are not publicly available, the indole-3-sulfanylacetamide core has been associated with STS inhibition in MCF-7 cell assays [2]. The dimethyl substitution may reduce metabolic liabilities associated with methoxy or chloro groups, justifying its use as a starting point for SAR exploration.

Physicochemical Property Benchmarking for Indole-Benzamide Series

The compound serves as a reference point for comparing lipophilicity, hydrogen-bonding capacity, and regioisomeric effects within a series of indole-3-sulfanylacetamide benzamides. Procurement enables researchers to experimentally validate computational predictions and establish property-activity relationships (PAR) that guide lead optimization without committing to a single pharmacophore hypothesis [1].

Negative Control or Inactive Comparator for 3,4-Dimethoxy or 2,4-Dichloro Active Analogs

If a structurally related analog (e.g., 3,4-dimethoxy or 2,4-dichloro) demonstrates activity in a specific assay, CAS 851715-25-8 can be employed as a matched-pair negative control to confirm that the observed activity is driven by the substituent identity rather than the indole-sulfanylacetamide core. This application relies on the absence of reported activity for the dimethyl compound, which must be experimentally verified .

Quote Request

Request a Quote for N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.